molecular formula C19H20N2O5S B5499174 1-Azepanyl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone

1-Azepanyl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone

Cat. No.: B5499174
M. Wt: 388.4 g/mol
InChI Key: WTPBLDKAZHRWNI-UHFFFAOYSA-N
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Description

1-Azepanyl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone is a complex organic compound with a unique structure that combines an azepane ring with a nitrophenyl sulfonyl group attached to a phenyl methanone

Properties

IUPAC Name

azepan-1-yl-[2-(2-nitrophenyl)sulfonylphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(20-13-7-1-2-8-14-20)15-9-3-5-11-17(15)27(25,26)18-12-6-4-10-16(18)21(23)24/h3-6,9-12H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPBLDKAZHRWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azepanyl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the azepane ring and the nitrophenyl sulfonyl group separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include sulfonyl chlorides, nitrobenzene derivatives, and azepane precursors. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various sulfonamide compounds.

Scientific Research Applications

1-Azepanyl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Azepanyl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl sulfonyl group can act as a reactive site, allowing the compound to bind to and inhibit the activity of certain enzymes. This interaction can disrupt biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Azepanyl(2-nitrophenyl)methanone: Similar structure but lacks the sulfonyl group.

    2-Nitrophenylsulfonyl azepane: Similar structure but with different functional groups attached to the azepane ring.

    Phenylmethanone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

1-Azepanyl{2-[(2-nitrophenyl)sulfonyl]phenyl}methanone is unique due to the combination of the azepane ring and the nitrophenyl sulfonyl group, which imparts specific chemical and biological properties

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